Pyridine, 4-chloro-3-isocyanato-
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Overview
Description
Pyridine, 4-chloro-3-isocyanato-: is a heterocyclic aromatic organic compound with the molecular formula C6H3ClN2O. It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 3 are replaced by a chlorine atom and an isocyanate group, respectively. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-chloro-3-isocyanato- typically involves the chlorination of pyridine derivatives followed by the introduction of the isocyanate group. One common method is the reaction of 4-chloro-3-aminopyridine with phosgene (COCl2) under controlled conditions to form the isocyanate derivative. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of Pyridine, 4-chloro-3-isocyanato- often involves large-scale chlorination processes followed by phosgenation. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the exposure to hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 4-chloro-3-isocyanato- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted pyridine derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols and amines to form urethanes and ureas, respectively.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, forming heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Addition Reactions: Alcohols or amines in the presence of a base like triethylamine (Et3N) are typical conditions.
Cycloaddition Reactions: These reactions often require catalysts such as transition metal complexes and are carried out under mild conditions.
Major Products Formed:
Substituted Pyridines: Formed via nucleophilic substitution reactions.
Urethanes and Ureas: Resulting from the addition of alcohols and amines to the isocyanate group.
Heterocyclic Compounds: Produced through cycloaddition reactions.
Scientific Research Applications
Pyridine, 4-chloro-3-isocyanato- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 4-chloro-3-isocyanato- involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of stable adducts like ureas and urethanes. The chlorine atom can also undergo nucleophilic substitution, allowing for further functionalization of the pyridine ring .
Comparison with Similar Compounds
4-Chloropyridine: Similar in structure but lacks the isocyanate group, making it less reactive towards nucleophiles.
3-Isocyanatopyridine: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Chloro-3-fluoropyridine: Contains a fluorine atom instead of an isocyanate group, leading to different chemical properties and uses.
Uniqueness: Pyridine, 4-chloro-3-isocyanato- is unique due to the presence of both chlorine and isocyanate functional groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Biological Activity
Pyridine, 4-chloro-3-isocyanato- is a compound of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural features and reactivity. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data tables and case studies.
Chemical Structure and Properties
Pyridine, 4-chloro-3-isocyanato- features a pyridine ring substituted with a chlorine atom at the 4-position and an isocyanate group at the 3-position. This configuration provides the compound with distinct electrophilic properties, making it a versatile intermediate in organic synthesis.
The biological activity of Pyridine, 4-chloro-3-isocyanato- primarily arises from its ability to react with nucleophiles. The isocyanate group is highly electrophilic and can form stable adducts with amines and alcohols, leading to the formation of ureas and urethanes. This reactivity is crucial for its application in synthesizing bioactive compounds.
Key Reactions:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Addition Reactions : The isocyanate group reacts with alcohols or amines.
- Cycloaddition Reactions : It can participate in cycloaddition reactions with compounds containing multiple bonds.
Applications in Drug Development
Pyridine, 4-chloro-3-isocyanato- has been utilized in various research applications, particularly in drug discovery:
- Synthesis of Bioactive Molecules : It serves as a building block for developing pharmaceuticals due to its ability to form stable derivatives with biological activity.
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from pyridine are reported to have IC50 values ranging from 1 to 4.3 μmol/L against tumor cell lines, showcasing their potential as cytostatic agents .
Case Study 1: Anticancer Activity
A study evaluated a series of pyridine derivatives, including those based on Pyridine, 4-chloro-3-isocyanato-, against cancer cell lines. The results indicated that modifications to the structure significantly influenced their cytotoxic potency. For example, compounds with specific substitutions showed improved activity against leukemia and colon cancer cell lines .
Compound | Cancer Type | Average GI50 (µM) |
---|---|---|
21 | Leukemia | 13.6 |
12 | Colon Cancer | 14.9 |
19 | Melanoma | High Activity |
Case Study 2: Mechanistic Insights
Research on the mechanism of action revealed that the reactivity of the isocyanate group allows for selective targeting of nucleophilic sites within biological molecules, which may lead to the inhibition of specific enzymes involved in cancer progression .
Comparative Analysis
When compared to similar compounds like 4-Chloropyridine and 3-Isocyanatopyridine , Pyridine, 4-chloro-3-isocyanato- stands out due to its dual functionality (chlorine and isocyanate), which enhances its reactivity and application potential.
Compound | Key Features | Reactivity Level |
---|---|---|
Pyridine, 4-chloro-3-isocyanato- | Chlorine + Isocyanate | High |
4-Chloropyridine | Lacks Isocyanate | Moderate |
3-Isocyanatopyridine | Lacks Chlorine | Moderate |
Properties
Molecular Formula |
C6H3ClN2O |
---|---|
Molecular Weight |
154.55 g/mol |
IUPAC Name |
4-chloro-3-isocyanatopyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-5-1-2-8-3-6(5)9-4-10/h1-3H |
InChI Key |
GTGSCCFGFIPCOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Cl)N=C=O |
Origin of Product |
United States |
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